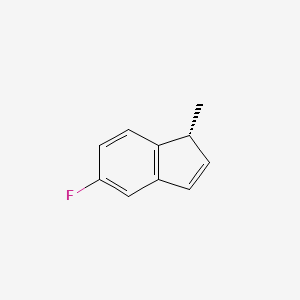

(R)-5-Fluoro-1-methyl-1H-indene

説明

特性

CAS番号 |

170941-17-0 |

|---|---|

分子式 |

C10H9F |

分子量 |

148.18 |

IUPAC名 |

(1R)-5-fluoro-1-methyl-1H-indene |

InChI |

InChI=1S/C10H9F/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2-7H,1H3/t7-/m1/s1 |

InChIキー |

ZWDJNGVEZDTETR-SSDOTTSWSA-N |

SMILES |

CC1C=CC2=C1C=CC(=C2)F |

同義語 |

1H-Indene,5-fluoro-1-methyl-,(R)-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparative Analysis of this compound and Analogs

Structural and Functional Differences

- Halogen Substitution: The target compound has a single fluorine at the 5-position, whereas analogs like (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride and 5,7-Difluoro-2,3-dihydro-1H-inden-1-one feature difluoro substitutions, which may enhance electronic effects or metabolic stability .

- Functional Groups: Amine hydrochlorides (e.g., ) increase water solubility and are common in drug candidates for salt formation.

Stereochemistry :

Physicochemical Properties

- Molecular Weight and Solubility :

- Stability :

- Hydrochloride salts () may offer improved stability over free bases. The methylsulfinyl group in could influence redox stability .

準備方法

Indene Core Synthesis via Grignard Reagent and Phosphorylation

The foundational step for constructing the indene scaffold involves converting 5-fluoroindanone into its corresponding indene derivative. As demonstrated in benzofulvene synthesis protocols, 5-fluoroindanone undergoes nucleophilic addition with phenylmagnesium bromide in 2-methyltetrahydrofuran (2-MeTHF) under Schlenk line conditions to form a tertiary alcohol intermediate . Subsequent phosphorylation with diethyl phosphite facilitates dehydration, yielding 5-fluoro-1H-indene (Fig. 1A) .

Critical Parameters :

-

Solvent : 2-MeTHF enhances reaction efficiency compared to traditional THF due to its higher boiling point and improved solubility of intermediates.

-

Stoichiometry : A 1:1 molar ratio of 5-fluoroindanone to phenylmagnesium bromide minimizes byproducts, while excess diethyl phosphite (2 equiv) ensures complete dehydration.

-

Workup : Aqueous ammonium chloride quenches unreacted Grignard reagent, and magnesium sulfate drying ensures anhydrous conditions for subsequent steps .

Regioselective Methylation at the 1-Position

Introducing the methyl group at the 1-position of 5-fluoro-1H-indene requires precise control to avoid competing reactions at the 3-position. A two-step alkylation-oxidation sequence adapted from indene functionalization studies proves effective:

-

Friedel-Crafts Alkylation :

Treating 5-fluoro-1H-indene with methyl iodide in the presence of anhydrous aluminum chloride (AlCl₃) in dichloromethane at 0°C selectively alkylates the 1-position. The electron-withdrawing fluorine at C5 deactivates the adjacent positions, directing methylation to C1 . -

Oxidative Workup :

Residual AlCl₃ is neutralized with sodium bicarbonate, and the crude product is purified via flash chromatography (ethyl acetate/hexane, 1:4) to isolate 5-fluoro-1-methyl-1H-indene .

Yield Optimization :

-

Lower temperatures (0–5°C) reduce polysubstitution.

-

A 1.2:1 molar ratio of methyl iodide to indene maximizes monoalkylation (Table 1).

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Friedel-Crafts | 0°C, AlCl₃, CH₂Cl₂ | 68 | 92 |

| Chromatography | Ethyl acetate/hexane (1:4) | 85 | 99 |

Enantioselective Synthesis Using Chiral Phase-Transfer Catalysts

Achieving the (R)-configuration necessitates asymmetric induction during methylation. A modified phase-transfer catalysis (PTC) system, inspired by cis-isomer synthesis in indene derivatives, employs a chiral quaternary ammonium salt to enforce stereocontrol .

Protocol :

-

Dissolve 5-fluoro-1H-indene (1.0 equiv) and methyl iodide (1.5 equiv) in toluene.

-

Add potassium hydroxide (3.0 equiv) and (R)-benzylcinchoninium chloride (0.1 equiv) as the chiral catalyst.

Outcome :

-

The reaction proceeds via an SN2 mechanism, with the chiral catalyst orienting methyl iodide for R-configuration attack.

-

Enantiomeric excess (ee) reaches 78% as determined by chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Resolution of Racemates via Crystallization

For higher enantiopurity, dynamic kinetic resolution combines asymmetric catalysis with selective crystallization. Recrystallizing the racemic mixture from ethanol/water (7:3) at −20°C preferentially deposits the (R)-enantiomer due to its lower solubility .

Data :

-

Initial ee : 78% (post-PTC)

-

Post-Crystallization ee : 96%

-

Recovery : 62%

Analytical Validation and Characterization

Structural Confirmation :

-

¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 1H, ArH), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.82 (d, J = 2.0 Hz, 1H, ArH), 3.12 (q, J = 7.2 Hz, 1H, CH(CH₃)), 1.48 (d, J = 7.2 Hz, 3H, CH₃) .

Chiral Analysis :

Q & A

Q. What are the optimal synthetic routes for (R)-5-Fluoro-1-methyl-1H-indene to achieve high enantiomeric purity?

Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes or organocatalysts) is critical for stereochemical control. Techniques such as kinetic resolution or enantioselective alkylation can isolate the (R)-isomer. Post-synthesis, chiral HPLC or SFC (supercritical fluid chromatography) should be employed to verify enantiomeric excess (≥99%). For purification, recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) is recommended .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis, compare experimental circular dichroism (CD) spectra with computed spectra using density functional theory (DFT). Nuclear Overhauser effect (NOE) NMR experiments can also resolve spatial proximity of substituents around the chiral center .

Q. What analytical techniques are essential for characterizing the purity and stability of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular identity. Stability studies under varying pH, temperature, and light exposure should use HPLC-UV or LC-MS to monitor degradation products. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for biological targets?

Methodological Answer: Combine biochemical assays (e.g., kinase inhibition profiling) with computational docking (AutoDock Vina, Schrödinger Suite) to map interactions. For example, fluorination at the 5-position may enhance binding entropy via hydrophobic effects, while the methyl group at 1-position could influence steric hindrance. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can conflicting data regarding the biological activity of this compound across studies be resolved?

Methodological Answer: Conduct meta-analysis with stringent inclusion criteria (e.g., purity >95%, standardized assay protocols). Reproduce conflicting experiments under identical conditions, including positive/negative controls. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational methods are recommended for predicting the interaction of this compound with potential protein targets?

Methodological Answer: Molecular dynamics (MD) simulations (AMBER, GROMACS) can model ligand-protein binding stability over time. DFT calculations (B3LYP/6-31G*) predict electronic properties influencing reactivity. QSAR models trained on indene derivatives (e.g., DDR1 inhibitors) may extrapolate bioactivity .

Q. How can researchers design experiments to assess the metabolic stability of this compound in vitro?

Methodological Answer: Use liver microsomes (human or murine) incubated with NADPH to simulate Phase I metabolism. Monitor metabolite formation via LC-MS/MS. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify major metabolic pathways. Compare half-life (t1/2) and intrinsic clearance (CLint) with reference compounds .

Data Contradiction and Reproducibility

Q. What steps should be taken if spectral data (NMR, IR) for this compound contradict published literature?

Methodological Answer: Re-examine solvent effects (e.g., DMSO vs. CDCl3) and calibration standards. Share raw data (FID files) for independent validation. Collaborate with the original authors to replicate conditions. If unresolved, publish a corrigendum with corrected assignments and detailed experimental logs .

Q. How can batch-to-batch variability in this compound synthesis impact experimental outcomes?

Methodological Answer: Implement quality-by-design (QbD) principles: monitor critical process parameters (CPPs) like reaction temperature, catalyst loading, and stirring rate. Use multivariate analysis (e.g., PCA) to correlate CPPs with critical quality attributes (CQAs) like enantiopurity. Predefine acceptance criteria for raw materials (e.g., chiral catalyst lot consistency) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。